molecular formula C18H21BrN2O2S B248755 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B248755
M. Wt: 409.3 g/mol
InChI Key: QHBHXKRPPZECDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as BRL-15572, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In

Mechanism of Action

1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopamine pathways of the brain. The D3 receptor is involved in the regulation of reward and motivation pathways, and its blockade has been shown to reduce drug-seeking behavior and other addictive behaviors in animal models. 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine binds to the D3 receptor with high affinity and specificity, inhibiting its activity and thereby reducing the release of dopamine in the brain.
Biochemical and Physiological Effects:
1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects related to its blockade of the D3 receptor. In animal studies, 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to reduce drug-seeking behavior and other addictive behaviors, as well as to reduce food intake and body weight in models of obesity. Additionally, 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models of mood disorders. However, the precise mechanisms underlying these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high affinity and specificity for the D3 receptor, which allows for precise manipulation of this receptor without affecting other dopamine receptors. Additionally, 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is commercially available and relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is its potential for off-target effects, as it may bind to other receptors or have other non-specific effects at high concentrations. Additionally, the effects of 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine may vary depending on the species, strain, and age of the animals used in experiments.

Future Directions

There are several future directions for research on 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine and the dopamine D3 receptor. One area of interest is the role of the D3 receptor in the regulation of social behavior and cognition, as well as in the pathophysiology of autism and other neurodevelopmental disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of D3 receptor blockade on addictive behaviors and other physiological processes. Finally, the development of more selective and potent D3 receptor antagonists may allow for more precise manipulation of this receptor in future research.

Synthesis Methods

The synthesis of 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves several steps, starting with the reaction of 3-bromobenzyl chloride with piperazine to form 1-(3-bromobenzyl)piperazine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product, 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. The synthesis of 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been described in detail in several research articles, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been used in several scientific studies to investigate the role of the dopamine D3 receptor in various physiological and behavioral processes. For example, 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been used to study the effects of D3 receptor blockade on drug-seeking behavior in animal models of addiction. It has also been used to investigate the role of the D3 receptor in the regulation of food intake and the development of obesity. Additionally, 1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been used in studies of the D3 receptor's role in the regulation of mood and emotion, as well as in the pathophysiology of schizophrenia and other psychiatric disorders.

properties

Product Name

1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21BrN2O2S/c1-15-5-7-18(8-6-15)24(22,23)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

QHBHXKRPPZECDW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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